![molecular formula C14H20Cl2O B14427672 2,4-Dichloro-1-[(octan-2-yl)oxy]benzene CAS No. 84376-14-7](/img/structure/B14427672.png)
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two chlorine atoms at the 2 and 4 positions and an octan-2-yloxy group at the 1 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-1-[(octan-2-yl)oxy]benzene typically involves the reaction of 2,4-dichlorophenol with 2-octanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the etherification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The octan-2-yloxy group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atoms or to convert the ether group into an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of phenols, amines, or thiols.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated benzene derivatives or alcohols.
Aplicaciones Científicas De Investigación
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a pharmaceutical agent or as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, including surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-1-[(octan-2-yl)oxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dichlorophenol: Lacks the octan-2-yloxy group but shares the dichlorobenzene core.
2-Octanol: Contains the octan-2-yloxy group but lacks the aromatic benzene ring.
2,4-Dichloroanisole: Similar structure but with a methoxy group instead of the octan-2-yloxy group.
Uniqueness
2,4-Dichloro-1-[(octan-2-yl)oxy]benzene is unique due to the combination of the dichlorobenzene core and the octan-2-yloxy group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
84376-14-7 |
|---|---|
Fórmula molecular |
C14H20Cl2O |
Peso molecular |
275.2 g/mol |
Nombre IUPAC |
2,4-dichloro-1-octan-2-yloxybenzene |
InChI |
InChI=1S/C14H20Cl2O/c1-3-4-5-6-7-11(2)17-14-9-8-12(15)10-13(14)16/h8-11H,3-7H2,1-2H3 |
Clave InChI |
URXNXAKCZWZKDG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


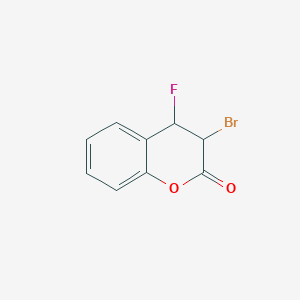
![Lithium, [1-(trimethylsilyl)cyclopropyl]-](/img/structure/B14427591.png)
![Trimethyl[(penta-1,3-dien-2-yl)oxy]silane](/img/structure/B14427594.png)
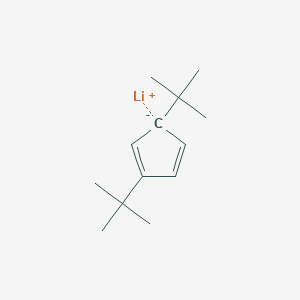
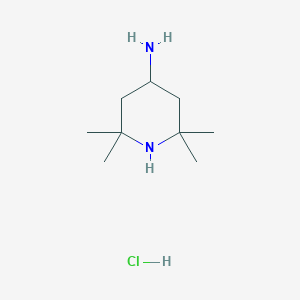
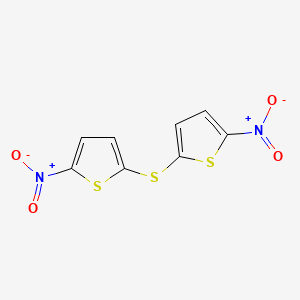
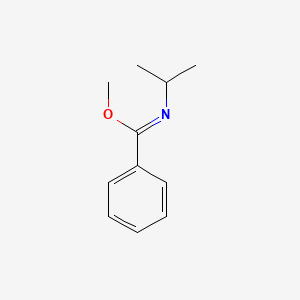
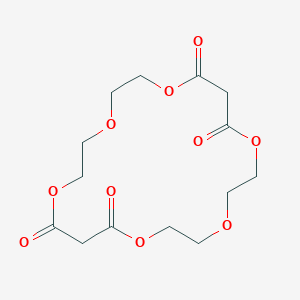
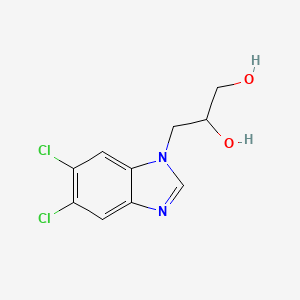
![2-[(2,5-Dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine-4-carbonitrile](/img/structure/B14427658.png)
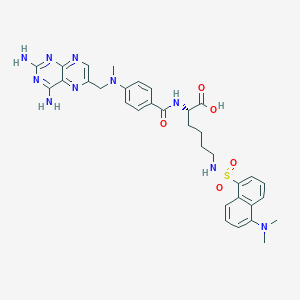
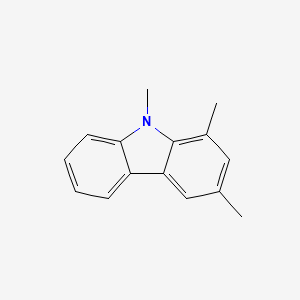
![2,2'-(Bicyclo[4.2.0]octane-2,5-diylidene)dipropanedinitrile](/img/structure/B14427666.png)
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)
